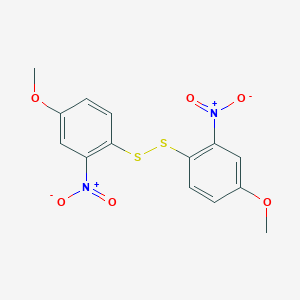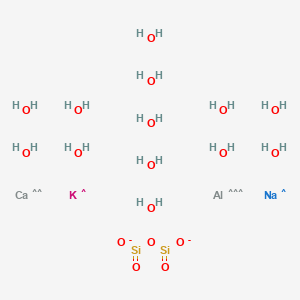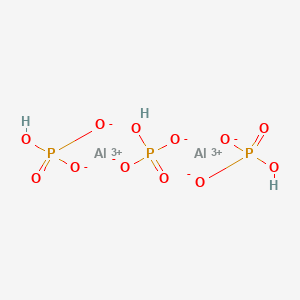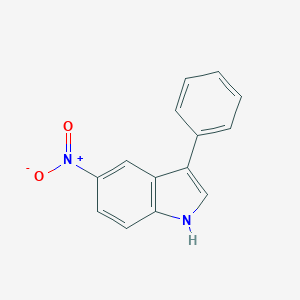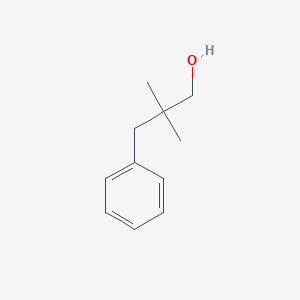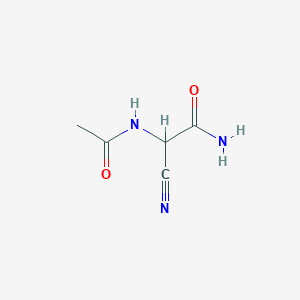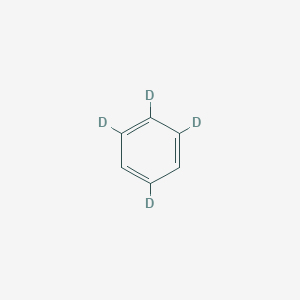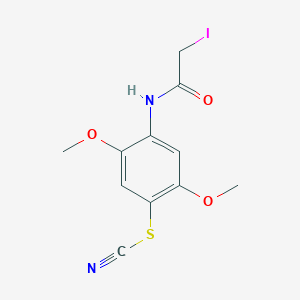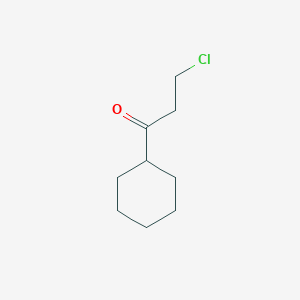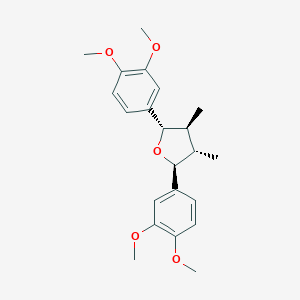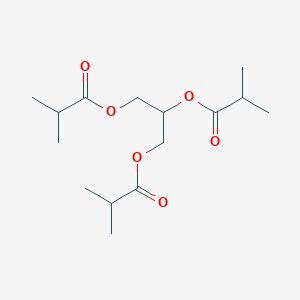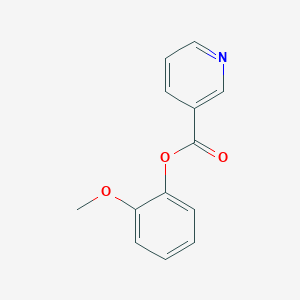
Guaiacol nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol nicotinate, also known as nicotinic acid guaiacol ester, is a chemical compound with potential therapeutic effects. It is synthesized by esterification of guaiacol with nicotinic acid and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of guaiacol nicotinate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Guaiacol nicotinate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and enhance glucose uptake in skeletal muscle cells. It has also been found to reduce blood pressure and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using guaiacol nicotinate in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using guaiacol nicotinate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on guaiacol nicotinate. One possible direction is to investigate its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Another direction is to explore its potential use in the treatment of cancer, as it has been found to have anti-tumor effects in some studies. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective and efficient synthesis methods.
Méthodes De Synthèse
Guaiacol nicotinate is synthesized by esterification of guaiacol with Guaiacol nicotinate acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 60-70°C, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Guaiacol nicotinate has been extensively studied for its potential therapeutic effects. It has been found to have anti-inflammatory, antioxidant, and analgesic properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and cancer.
Propriétés
Numéro CAS |
15057-98-4 |
|---|---|
Nom du produit |
Guaiacol nicotinate |
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
(2-methoxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-6-2-3-7-12(11)17-13(15)10-5-4-8-14-9-10/h2-9H,1H3 |
Clé InChI |
KVPUDAXRVGUATI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
SMILES canonique |
COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
Autres numéros CAS |
15057-98-4 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
